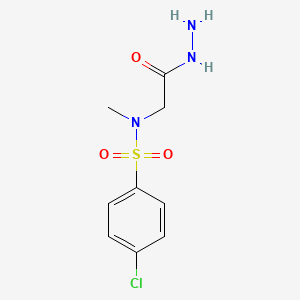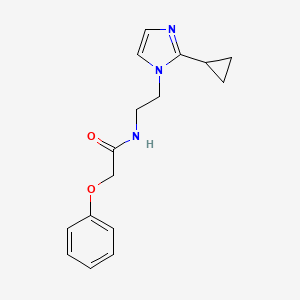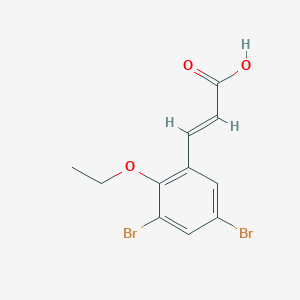
2-Naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA-NAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFA-NAA is a derivative of Naphthalene, a polycyclic aromatic hydrocarbon, and is used as a synthetic precursor to various organic compounds.
Applications De Recherche Scientifique
TFA-NAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TFA-NAA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, TFA-NAA can be used as a building block for the synthesis of novel organic compounds with unique properties. In analytical chemistry, TFA-NAA can be used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry.
Mécanisme D'action
The mechanism of action of TFA-NAA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TFA-NAA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
TFA-NAA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. TFA-NAA has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential application in the treatment of type 2 diabetes. However, further studies are needed to determine the safety and efficacy of TFA-NAA in humans.
Avantages Et Limitations Des Expériences En Laboratoire
TFA-NAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, TFA-NAA is relatively expensive compared to other organic compounds, which may limit its use in large-scale experiments. Additionally, TFA-NAA may exhibit cytotoxic effects at high concentrations, which should be taken into consideration when designing experiments.
Orientations Futures
Several future directions for research on TFA-NAA can be identified. First, further studies are needed to elucidate the mechanism of action of TFA-NAA and its potential targets in the body. Second, the safety and efficacy of TFA-NAA in humans should be evaluated in clinical trials. Third, the potential applications of TFA-NAA in material science and analytical chemistry should be further explored. Finally, the synthesis of novel derivatives of TFA-NAA with improved properties should be investigated.
Méthodes De Synthèse
TFA-NAA can be synthesized through a multi-step process that involves the reaction of Naphthalene with 2,2,2-trifluoroethylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography. The yield of TFA-NAA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)9-18-13(19)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKJYFJBTFRYJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2359217.png)




![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)

![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)
